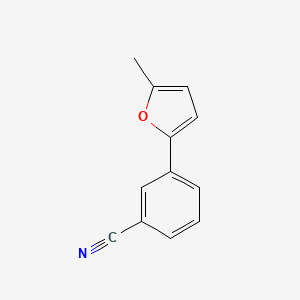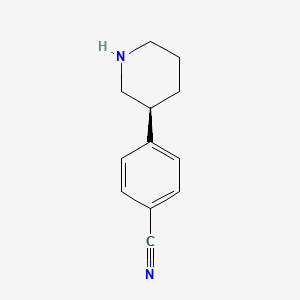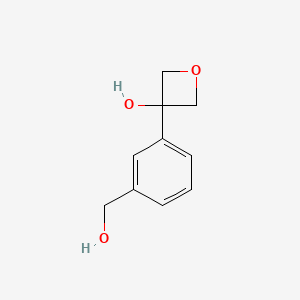
(1R,2S)-5-Methoxy-2,3-dihydro-1H-indene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-5-Méthoxy-2,3-dihydro-1H-indène-1,2-diol est un composé organique chiral présentant une structure unique qui inclut un groupe méthoxy et deux groupes hydroxyles sur un squelette indène
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (1R,2S)-5-Méthoxy-2,3-dihydro-1H-indène-1,2-diol implique généralement les étapes suivantes :
Matière première : La synthèse commence par un dérivé de l’indène.
Méthoxylation : Introduction du groupe méthoxy en position 5 du cycle indène.
Hydroxylation : L’ajout de groupes hydroxyles en positions 1 et 2. Cette étape implique souvent l’utilisation d’agents oxydants et de catalyseurs spécifiques pour garantir la bonne stéréochimie.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, mais elles impliqueraient probablement des étapes similaires à celles utilisées dans la synthèse en laboratoire, à l’échelle de volumes de production plus importants. L’utilisation de réacteurs à écoulement continu et d’autres techniques avancées pourrait améliorer le rendement et l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
(1R,2S)-5-Méthoxy-2,3-dihydro-1H-indène-1,2-diol peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyles en groupes carbonyle à l’aide d’agents oxydants comme le trioxyde de chrome ou le permanganate de potassium.
Réduction : Réduction du cycle indène ou des groupes hydroxyles à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Réactions de substitution nucléophile où le groupe méthoxy peut être remplacé par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Trioxyde de chrome, permanganate de potassium ou autres agents oxydants forts.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium ou hydrogénation catalytique.
Substitution : Divers nucléophiles, selon le produit de substitution souhaité.
Principaux produits formés
Oxydation : Formation de cétones ou d’aldéhydes.
Réduction : Formation d’alcools ou d’alcanes.
Substitution : Formation de dérivés indène substitués.
Applications De Recherche Scientifique
(1R,2S)-5-Méthoxy-2,3-dihydro-1H-indène-1,2-diol présente plusieurs applications en recherche scientifique :
Synthèse organique : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Chimie médicinale :
Science des matériaux : Utilisation possible dans la synthèse de nouveaux matériaux présentant des propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action du (1R,2S)-5-Méthoxy-2,3-dihydro-1H-indène-1,2-diol dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques par le biais de liaisons hydrogène, d’interactions hydrophobes et d’autres interactions non covalentes. Les cibles moléculaires et les voies exactes varieraient en fonction du contexte spécifique de son utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
(1R,2S)-2-Phénylcyclopropanaminium : Un autre composé chiral présentant une structure de squelette différente mais une stéréochimie similaire.
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylique : Partage la configuration (1R,2S) mais possède des groupes fonctionnels et des applications différents.
Unicité
(1R,2S)-5-Méthoxy-2,3-dihydro-1H-indène-1,2-diol est unique en raison de son squelette indène et du placement spécifique des groupes méthoxy et hydroxyles.
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(1R,2S)-5-methoxy-2,3-dihydro-1H-indene-1,2-diol |
InChI |
InChI=1S/C10H12O3/c1-13-7-2-3-8-6(4-7)5-9(11)10(8)12/h2-4,9-12H,5H2,1H3/t9-,10+/m0/s1 |
Clé InChI |
KQPYZPKLDYAWMI-VHSXEESVSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)[C@H]([C@H](C2)O)O |
SMILES canonique |
COC1=CC2=C(C=C1)C(C(C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)





![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)




